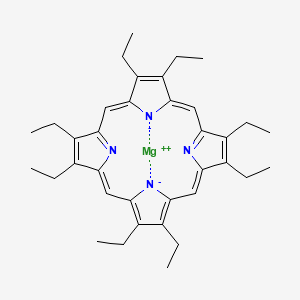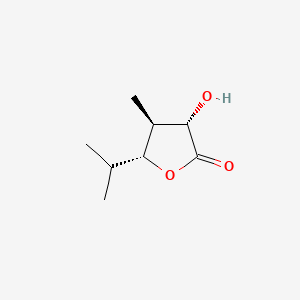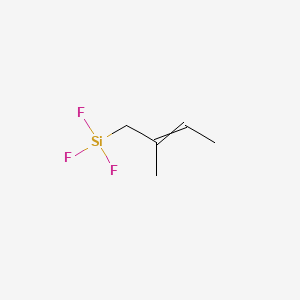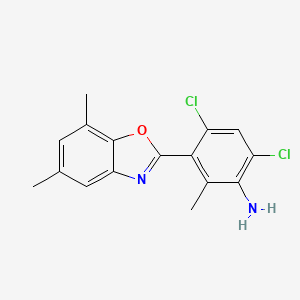
4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One possible route could be:
Formation of Benzoxazole Core: Starting with a suitable precursor like 2-aminophenol, the benzoxazole core can be synthesized through a cyclization reaction with an appropriate carboxylic acid derivative.
Methylation: The methyl groups at the 5 and 7 positions can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Amination: Finally, the aniline group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
作用機序
The mechanism of action of 4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methylaniline: Lacks the benzoxazole moiety.
5,7-Dimethyl-1,3-benzoxazole: Lacks the aniline and chlorine substituents.
4,6-Dichloro-3-(1,3-benzoxazol-2-yl)-2-methylaniline: Similar structure but without the dimethyl groups.
Uniqueness
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both the benzoxazole core and the specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H14Cl2N2O |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C16H14Cl2N2O/c1-7-4-8(2)15-12(5-7)20-16(21-15)13-9(3)14(19)11(18)6-10(13)17/h4-6H,19H2,1-3H3 |
InChIキー |
ZMFSOCFRJLPRRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=C(C=C3Cl)Cl)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


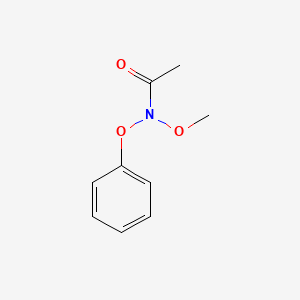
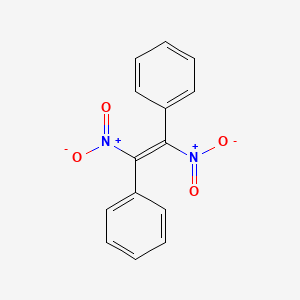
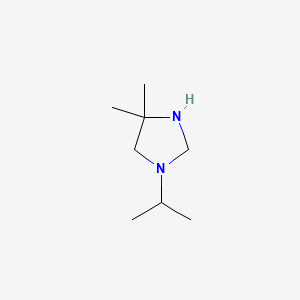

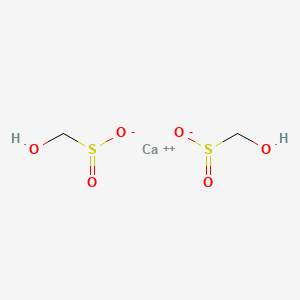
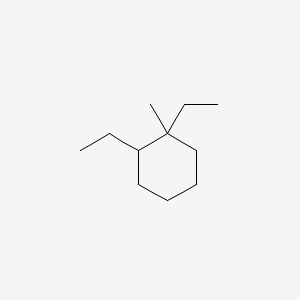
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
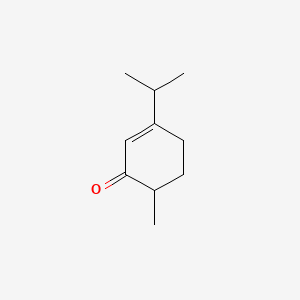
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
